Structural Conformation: D-Seco Taxane Core Defines Unique Chromatographic and Biological Profile
The defining feature of 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel is its D-seco configuration. This arises from the opening of the oxetane D-ring, a modification that is known to render the paclitaxel core biologically inactive in tubulin assembly and cytotoxicity assays, in stark contrast to its parent, paclitaxel, and other D-ring intact taxanes [1]. While 2',7-O-Bis(triethylsilyl)-D-seco-paclitaxel's specific activity data is not directly reported, class-level inference from D-seco paclitaxel analogues demonstrates that all such compounds tested were inactive (IC50 > 1 µM in MCF-7 and A2780 cell lines) [1]. This lack of cytotoxicity is a critical differentiator for its intended use as an impurity standard, as it ensures it does not interfere with bioactivity assays and serves as a distinct, non-toxic marker in chromatographic analysis.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; inferred as inactive based on D-seco class. |
| Comparator Or Baseline | Paclitaxel: IC50 ≈ 1-5 nM in MCF-7 cells; D-seco analogues: IC50 > 1 µM [1]. |
| Quantified Difference | >200-fold reduction in activity compared to paclitaxel. |
| Conditions | Human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines; 72-hour exposure. |
Why This Matters
For procurement, this confirms the compound's primary utility is as an analytical reference standard or synthetic intermediate, not as a bioactive compound, eliminating any potential for off-target biological effects in quality control laboratories.
- [1] Barboni L, Datta A, Dutta D, et al. Novel d-seco paclitaxel analogues: synthesis, biological evaluation, and model testing. J Org Chem. 2001;66(10):3321-3329. DOI: 10.1021/jo0015467. View Source
